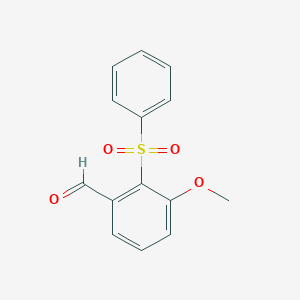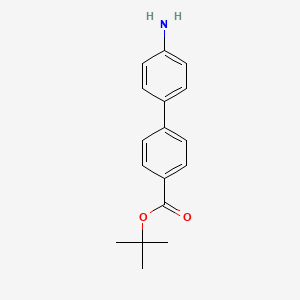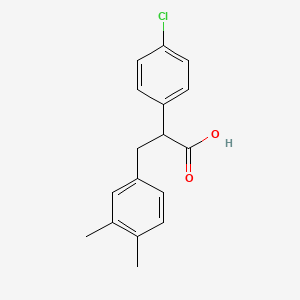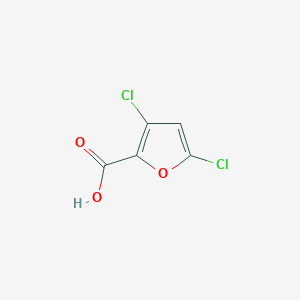
3,5-Dichlorofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichlorofuran-2-carboxylic acid is a halogenated furan derivative characterized by the presence of two chlorine atoms at the 3 and 5 positions of the furan ring and a carboxylic acid group at the 2 position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Furan: The synthesis of this compound typically begins with the halogenation of furan. This involves the reaction of furan with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions.
Carboxylation: The halogenated furan is then subjected to carboxylation to introduce the carboxylic acid group. This can be achieved using reagents like carbon monoxide (CO) in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 3,5-dichlorofurandione.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The chlorine atoms on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 3,5-Dichlorofurandione
Reduction: 3,5-Dichlorofuran-2-ol or 3,5-dichlorofurane-2-aldehyde
Substitution: Various substituted furans depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3,5-Dichlorofuran-2-carboxylic acid finds applications in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3,5-dichlorofuran-2-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
3,5-Dichlorofuran-2-carboxylic acid is unique due to its specific substitution pattern on the furan ring. Similar compounds include:
Furan-2-carboxylic acid: Lacks chlorine atoms
3,5-Dibromofuran-2-carboxylic acid: Similar structure but with bromine atoms instead of chlorine
2,5-Dichlorofuran-3-carboxylic acid: Different position of chlorine atoms
Eigenschaften
Molekularformel |
C5H2Cl2O3 |
|---|---|
Molekulargewicht |
180.97 g/mol |
IUPAC-Name |
3,5-dichlorofuran-2-carboxylic acid |
InChI |
InChI=1S/C5H2Cl2O3/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) |
InChI-Schlüssel |
UCQKVWANZGPZQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1Cl)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


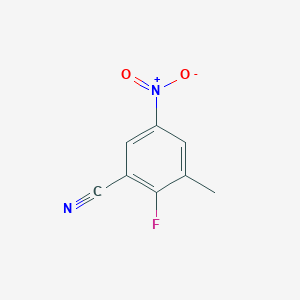
![N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B15359154.png)
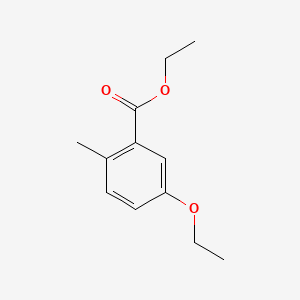
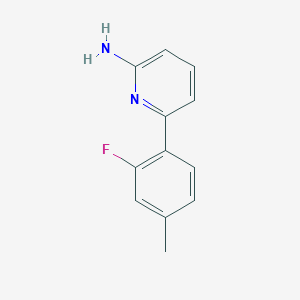
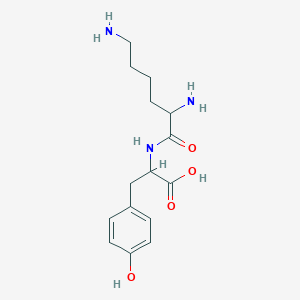

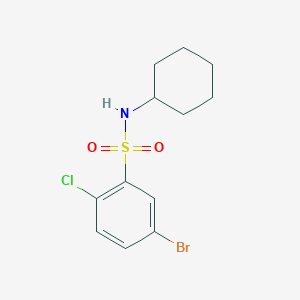

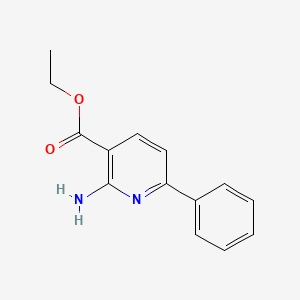
![3-Methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B15359209.png)
